
5'-Bromo-2'-fluoro-3'-hydroxyphenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide is an organic compound with the molecular formula C8H6Br2FO2 It is a derivative of phenacyl bromide, featuring bromine, fluorine, and hydroxyl functional groups on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide typically involves the bromination and fluorination of a suitable precursor. One common method is the bromination of 2’-fluoro-3’-hydroxyacetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination and fluorination reactions on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Nucleophilic substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of 5’-Bromo-2’-fluoro-3’-hydroxybenzaldehyde.
Reduction: Formation of 5’-Bromo-2’-fluoro-3’-hydroxyphenethyl alcohol.
Applications De Recherche Scientifique
5’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: Used in studies to understand the interactions of halogenated phenacyl compounds with biological macromolecules.
Industrial Applications: Potential use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide involves its interaction with nucleophiles and electrophiles. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various substitution and addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5’-fluoro-2’-hydroxyacetophenone: Similar structure but lacks the additional bromine atom.
5-Bromo-2-hydroxyphenacyl bromide: Similar structure but lacks the fluorine atom.
2,5-Dibromo-2-hydroxyacetophenone: Similar structure but lacks the fluorine atom.
Uniqueness
5’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which enhances its reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C8H5Br2FO2 |
|---|---|
Poids moléculaire |
311.93 g/mol |
Nom IUPAC |
2-bromo-1-(5-bromo-2-fluoro-3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-7(13)5-1-4(10)2-6(12)8(5)11/h1-2,12H,3H2 |
Clé InChI |
DHTSHNPWUVBGBD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)CBr)F)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


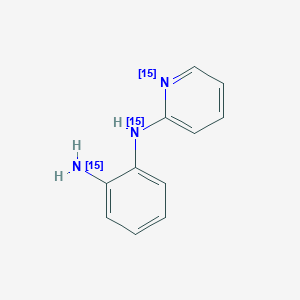
![3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13716935.png)

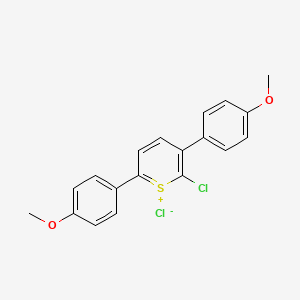
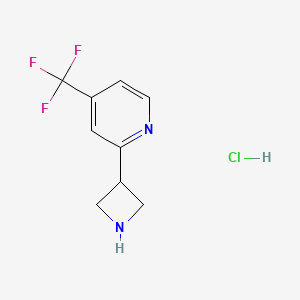
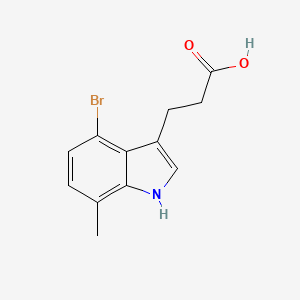

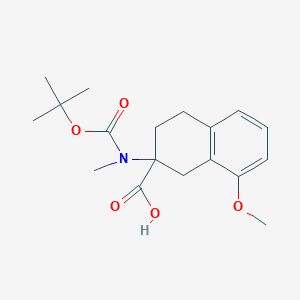

![4-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrido[3,2,1-ij]quinolin-4-ium Hydroxide](/img/structure/B13716989.png)
![2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol](/img/structure/B13716997.png)
![(5S)-5-[(2R)-butan-2-yl]morpholin-3-one](/img/structure/B13717003.png)

![6-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13717012.png)
